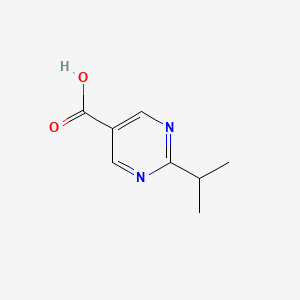

2-Isopropylpyrimidine-5-carboxylic acid

Description

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry and Drug Discovery

The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds. organic-chemistry.orgnih.gov This six-membered heterocyclic ring, containing two nitrogen atoms at positions 1 and 3, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (Vitamin B1), and many FDA-approved drugs. organic-chemistry.org The inherent features of the pyrimidine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal framework for designing molecules that can effectively interact with biological targets. matrixscientific.com

The structural versatility of the pyrimidine core allows for substitutions at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of derivative compounds. This has led to the development of a wide range of therapeutic agents with diverse pharmacological activities.

Table 1: Biological Activities of Pyrimidine Derivatives

| Biological Activity | Examples of Therapeutic Areas |

|---|---|

| Anticancer | Lung, Breast, and Colon Cancer |

| Antiviral | HIV, Hepatitis |

| Antibacterial | Various bacterial infections |

| Antifungal | Fungal infections |

| Anti-inflammatory | Inflammatory disorders |

The broad spectrum of biological activities exhibited by pyrimidine derivatives underscores their profound impact on drug discovery and development. cymitquimica.comchemdict.com

Overview of 2-Isopropylpyrimidine-5-carboxylic Acid as a Synthetic Intermediate and Scaffold

Within the diverse family of pyrimidine carboxylic acids, this compound emerges as a noteworthy synthetic intermediate. Its structure combines the foundational pyrimidine ring with a carboxylic acid group at the 5-position and an isopropyl group at the 2-position. The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, including amidation, esterification, and reduction, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.

The isopropyl group at the 2-position can influence the compound's physical and chemical properties, such as its lipophilicity and steric profile, which can be crucial for its interaction with biological targets. While extensive research on the specific applications of this compound is not widely documented in publicly available literature, its structural motifs are present in molecules explored in medicinal chemistry. As a building block, it provides a scaffold that can be elaborated upon to generate libraries of compounds for screening in drug discovery programs. A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, which could potentially be adapted for the synthesis of this compound derivatives. organic-chemistry.org

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 927803-31-4 |

| Molecular Formula | C₈H₁₀N₂O₂ |

| Molecular Weight | 166.18 g/mol |

Note: Data obtained from publicly available chemical supplier databases.

Research Landscape and Gaps in Understanding the Chemical Compound

A comprehensive review of the current scientific literature reveals that while the broader class of pyrimidine-5-carboxylic acid derivatives has been a subject of interest in medicinal chemistry, specific research focusing on this compound is notably limited. The majority of available information is confined to its listing in chemical supplier catalogs, which provide basic physicochemical data but offer little insight into its synthetic applications or biological activity.

This lack of dedicated research presents a significant gap in the understanding of this particular compound. There is a clear opportunity for further investigation into several key areas:

Synthetic Utility: A systematic exploration of the reactivity of this compound and its utility in the synthesis of novel heterocyclic systems is warranted.

Biological Screening: There is no readily available data on the biological activity of this compound or its simple derivatives. Screening this compound against a variety of biological targets could uncover potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Should any biological activity be identified, the scaffold of this compound would serve as an excellent starting point for SAR studies to optimize potency and selectivity.

The current research landscape, therefore, highlights this compound as a relatively unexplored chemical entity with the potential to contribute to the ever-expanding field of pyrimidine chemistry and drug discovery. Future research efforts directed at elucidating its chemical reactivity and biological profile are essential to fully realize its potential as a valuable synthetic intermediate and molecular scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5(2)7-9-3-6(4-10-7)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIFLHTYAHFUAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647952 | |

| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927803-31-4 | |

| Record name | 2-(Propan-2-yl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-Isopropylpyrimidine-5-carboxylic Acid and Related Analogs

The synthesis of this compound and its structural relatives is primarily achieved through the construction of the pyrimidine (B1678525) core, followed by modifications or direct incorporation of the isopropyl and carboxylic acid functionalities. Key strategies include condensation reactions, multi-component reactions, and asymmetric approaches to introduce chirality.

Condensation Reactions for Pyrimidine Carboxylic Acid Synthesis

Condensation reactions are a cornerstone in the synthesis of the pyrimidine nucleus. bu.edu.eg These reactions typically involve the cyclization of a three-carbon component with an amidine, urea, or a related N-C-N fragment. bu.edu.eg For the synthesis of 2-substituted pyrimidine-5-carboxylic esters, a notable method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.orgorganic-chemistry.org This approach provides a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org

The general scheme for this condensation is as follows:

Step 1: Preparation of the three-carbon component. Methyl formate (B1220265) is condensed with methyl 3,3-dimethoxypropionate in the presence of sodium hydride to form the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. organic-chemistry.org

Step 2: Cyclization with an amidinium salt. The resulting sodium salt is then reacted with an appropriate amidinium salt, such as isobutyramidinium salt for the introduction of the isopropyl group at the 2-position, to yield the corresponding 2-isopropylpyrimidine-5-carboxylic ester. organic-chemistry.org Subsequent hydrolysis of the ester furnishes the desired carboxylic acid.

This method is advantageous due to the stability of the key reagent and its ready reaction with amidinium salts, leading to moderate to excellent yields. organic-chemistry.org

Multi-Component Reactions in Pyrimidine Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the pyrimidine ring in a single step. acs.orgbohrium.com These reactions are particularly attractive as they allow for the generation of diverse libraries of compounds. acs.orgbohrium.com A sustainable and regioselective iridium-catalyzed multicomponent synthesis of pyrimidines has been reported, which utilizes amidines and up to three different alcohols. organic-chemistry.orgacs.org

The reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to selective C-C and C-N bond formations and aromatization of the pyrimidine ring. acs.org This protocol allows for the synthesis of highly and unsymmetrically substituted pyrimidines. acs.orgbohrium.com For the synthesis of a 2-isopropylpyrimidine (B1610616) derivative, isobutyramidine would be used as the amidine component, with other alcohol components chosen to build the desired substitution pattern on the pyrimidine ring. acs.org

| Reaction Type | Key Reactants | Catalyst/Conditions | Advantages | Reference |

| Condensation Reaction | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salt | Sodium hydride | High-yielding, direct synthesis of 4-unsubstituted pyrimidines | organic-chemistry.org |

| Multi-Component Reaction | Amidine, Alcohols | PN5P-Ir-pincer complexes | Regioselective, sustainable, access to highly substituted pyrimidines | acs.org |

Asymmetric Synthesis Approaches for Pyrimidine Derivatives

The development of asymmetric synthetic methods is crucial for accessing chiral pyrimidine derivatives, which are of significant interest in medicinal chemistry. While specific asymmetric routes to this compound are not extensively detailed in the literature, general strategies for the asymmetric synthesis of pyrimidine derivatives can be adapted.

One approach involves the use of chiral auxiliaries or catalysts in the condensation or multi-component reactions. For instance, amino acid-derived carboxamides have been employed in reactions to provide chiral pyrimidine derivatives, albeit in modest yields. mdpi.com Another strategy could involve the enantioselective functionalization of a pre-formed pyrimidine ring. Further research is needed to develop efficient and highly enantioselective methods for the synthesis of chiral analogs of this compound.

Functionalization and Derivatization Strategies of this compound

Once this compound is synthesized, its chemical utility can be expanded through various functionalization and derivatization reactions. These transformations can target either the carboxylic acid moiety or the pyrimidine ring itself.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position is a prime site for modification, most commonly through esterification and amidation reactions. These reactions are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. researchgate.net Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic approach. nih.gov Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the reaction under milder conditions. researchgate.netresearchgate.net

Amidation: The formation of amides from the carboxylic acid is a critical transformation for generating bioactive molecules. This is typically accomplished by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using a peptide coupling reagent, followed by reaction with a primary or secondary amine. rsc.org Modern coupling reagents offer high efficiency and are compatible with a wide range of functional groups. researchgate.net

| Reaction | Reagents | Key Features | Reference |

| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) or Coupling reagent (e.g., DCC, DIC) | Versatile for producing a wide range of esters | researchgate.netresearchgate.net |

| Amidation | Amine, Coupling reagent (e.g., HATU, HOBt) | Forms stable amide bonds, crucial for medicinal chemistry applications | researchgate.netrsc.org |

Substituent Modifications on the Pyrimidine Ring

The pyrimidine ring of this compound can also be a target for further functionalization, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Common modifications include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) at specific positions on the pyrimidine ring can serve as a handle for subsequent cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions.

Nitration: Nitration of the pyrimidine ring can introduce a nitro group, which can then be reduced to an amino group, providing a point for further derivatization. researchgate.net

C-H Functionalization: Direct C-H functionalization is an emerging and powerful tool for modifying heterocyclic rings. This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives.

These modifications, often performed on the ester or another protected form of the carboxylic acid, significantly expand the chemical space accessible from this compound.

Introduction of Diverse Functional Groups at Specific Positions

The chemical versatility of this compound stems from two primary sites for functionalization: the carboxylic acid group at the C5 position and the pyrimidine ring itself. Derivatization of the carboxylic acid is the most direct and widely practiced approach, while modification of the heterocyclic ring offers a pathway to novel analogues.

Derivatization of the Carboxylic Acid Group:

The carboxylic acid moiety is readily converted into a variety of other functional groups, most notably esters and amides. These transformations are fundamental in organic synthesis for creating derivatives with altered physical, chemical, and biological properties.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, known as Fischer esterification, yields the corresponding ester. masterorganicchemistry.comcerritos.edu This reaction is an equilibrium process, often driven to completion by using the alcohol as a solvent or by removing water as it is formed. masterorganicchemistry.com The choice of alcohol can introduce a wide range of alkyl or aryl groups.

Amidation: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, for instance, by converting it into an acid chloride or by using a coupling reagent. A parallel solution-phase synthesis approach has been successfully used to prepare a library of pyrimidine-5-carboxamides from their corresponding carboxylic acids, highlighting the robustness of this reaction for creating diverse compound libraries. nih.gov

Functionalization of the Pyrimidine Ring:

While less common, the pyrimidine ring can also be functionalized. The electronic nature of the pyrimidine ring, which is generally electron-deficient, influences the types of reactions it can undergo.

Radical Substitution: Theoretical studies on the functionalization of the parent pyrimidine ring suggest that radical substitution reactions are a plausible pathway for introducing new groups. rsc.orguhmreactiondynamics.org For instance, the substitution of a hydrogen atom on the ring with hydroxyl (OH) or amino (NH2) groups can occur via radical addition followed by a hydrogen elimination step. rsc.org While specific studies on this compound are not detailed, these general principles suggest potential routes for modifying the pyrimidine core.

The following table summarizes representative transformations for introducing functional groups.

| Starting Material | Reagent(s) | Functional Group Introduced | Product Class | Typical Conditions |

| This compound | Methanol, H₂SO₄ | Methoxycarbonyl (-COOCH₃) | Ester | Reflux |

| This compound | Thionyl chloride (SOCl₂), then Benzylamine | N-benzylcarboxamide (-CONHCH₂Ph) | Amide | Two steps: formation of acid chloride, then amine addition |

| This compound | •OH radical source | Hydroxyl (-OH) | Phenolic Derivative | Theoretical (Radical substitution) |

Reaction Mechanisms and Kinetics of Derivatization

Understanding the mechanisms and kinetics of derivatization reactions is crucial for optimizing reaction conditions and predicting outcomes. For this compound, the primary derivatizations involve the carboxylic acid group.

Mechanism of Esterification (Fischer Esterification):

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. masterorganicchemistry.com The mechanism involves several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group. The tetrahedral intermediate collapses, reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Mechanism of Amide Bond Formation:

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated". A common method involves converting the carboxylic acid to a more reactive species. For example, using a coupling reagent like dicyclohexylcarbodiimide (DCC), the mechanism proceeds as follows:

Activation: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The amine then attacks the carbonyl carbon of this activated intermediate.

Product Formation: The tetrahedral intermediate collapses to form the amide bond and dicyclohexylurea (DCU) as a byproduct.

Mechanism and Kinetics of Decarboxylation:

The decarboxylation of pyrimidine carboxylic acids, the removal of the carboxyl group as CO₂, is another important transformation. Studies on the decarboxylation of pyrimidine-2-carboxylic acid show that the reaction proceeds through a Hammick-type mechanism. amanote.com In this mechanism, the monoprotonated form of the acid loses carbon dioxide to form a stabilized ylide intermediate, which is then rapidly converted to the final product.

The kinetics of such decarboxylation reactions often follow pseudo-first-order behavior. nih.gov The rate constants are highly dependent on factors such as pH and temperature. amanote.comnih.gov For example, the decarboxylation of pyrimidine-2-carboxylic acid shows a rapid increase in rate constants as the acidity of the solution increases from pH 2 to H₀ = -3, after which the rate remains constant. amanote.com While specific kinetic data for the 5-carboxylic acid derivative are not available, a similar dependence on reaction conditions would be anticipated.

The following table summarizes the key mechanistic features of these derivatization reactions.

| Reaction | Type | Key Intermediate | Key Features |

| Fischer Esterification | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Acid-catalyzed, reversible equilibrium |

| Amide Formation | Nucleophilic Acyl Substitution | O-acylisourea (with DCC) | Requires activation of the carboxylic acid |

| Decarboxylation | Elimination | Ylide (Hammick-type) | Often requires heat; rate is pH-dependent |

Advanced Spectroscopic and Structural Characterization

Single Crystal X-ray Diffraction Analysis of 2-Isopropylpyrimidine-5-carboxylic Acid Derivatives

While a specific single-crystal X-ray structure for this compound is not prominently available in published literature, analysis of related pyrimidine (B1678525) and carboxylic acid derivatives provides a strong basis for understanding its expected solid-state characteristics. acs.orgnih.gov Studies on co-crystals involving aminopyrimidines and various carboxylic acids have revealed recurrent and predictable patterns of intermolecular interactions that govern their crystal packing. acs.orgrsc.org

In the solid state, the pyrimidine ring of this compound is expected to be essentially planar. The isopropyl and carboxylic acid substituents would be positioned at the C2 and C5 positions of this ring, respectively. The rotational conformation of these groups relative to the plane of the pyrimidine ring would be influenced by steric hindrance and the formation of intermolecular interactions within the crystal lattice.

The supramolecular architecture of pyrimidine carboxylic acid derivatives is primarily dictated by a combination of strong hydrogen bonds and weaker interactions like π-π stacking.

Hydrogen Bonding: The most dominant intermolecular interaction anticipated in the crystal structure of this compound is the formation of a cyclic R²₂(8) homodimer synthon between the carboxylic acid moieties of two separate molecules. acs.org This is a robust and commonly observed pattern in the crystal structures of carboxylic acids. In this arrangement, the hydroxyl proton of one molecule forms a hydrogen bond with the carbonyl oxygen of the second molecule, and vice versa, creating a stable eight-membered ring.

π-π Stacking: The aromatic pyrimidine rings are capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, would likely play a significant role in stabilizing the crystal packing, often arranging the hydrogen-bonded dimers into columns or stacks. The precise geometry of this stacking (e.g., parallel-displaced or T-shaped) would depend on the steric influence of the bulky isopropyl groups.

Table 1: Common Supramolecular Synthons in Pyrimidine-Carboxylic Acid Crystal Structures

| Synthon Type | Description | Interacting Groups | Typical Motif |

| Homodimer | A robust synthon formed between two identical carboxylic acid molecules. | Carboxylic Acid ↔ Carboxylic Acid | R²₂(8) Ring |

| Heterodimer | A common synthon in co-crystals between a carboxylic acid and a pyrimidine nitrogen. | Carboxylic Acid ↔ Pyrimidine N | R²₂(8) Ring |

| π-π Stacking | Interaction between the aromatic rings of adjacent pyrimidine moieties. | Pyrimidine Ring ↔ Pyrimidine Ring | Parallel-displaced stacks |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to produce a characteristic broad singlet signal in the highly deshielded region of 10-13 ppm. princeton.edulibretexts.org The protons on the pyrimidine ring, being in an aromatic environment, would appear as singlets or doublets in the aromatic region, typically between 7-9 ppm. The isopropyl group would give rise to two distinct signals: a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃), with their coupling confirming the connectivity.

The ¹³C NMR spectrum would corroborate this structure. A signal for the carbonyl carbon of the carboxylic acid would be observed in the range of 160-180 ppm. libretexts.orglibretexts.org The carbons of the pyrimidine ring would resonate in the aromatic region (typically 110-170 ppm), while the methine and methyl carbons of the isopropyl group would appear in the upfield aliphatic region. Advanced 2D NMR techniques, such as HMBC, could be used to establish long-range correlations, for instance, between the pyrimidine protons and the carboxylic carbon, to definitively assign the substitution pattern. princeton.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid | -COOH | 10.0 - 13.0 | 160 - 180 | broad singlet |

| Pyrimidine Ring | C4-H, C6-H | 8.5 - 9.5 | 150 - 165 | singlet / doublet |

| Pyrimidine Ring | C2, C5 | - | 165 - 175 | singlet |

| Isopropyl | -CH(CH₃)₂ | 3.0 - 3.5 | 30 - 40 | septet |

| Isopropyl | -CH(CH₃)₂ | 1.2 - 1.5 | 20 - 25 | doublet |

Note: Predicted values are based on typical chemical shift ranges for these functional groups and may vary depending on solvent and other experimental conditions. libretexts.orgmdpi.com

Mass Spectrometry for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The compound has a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol . scbt.com

Under electron impact (EI) ionization, the molecule would first form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 166. The subsequent fragmentation would likely proceed through several predictable pathways based on the functional groups present. sapub.orglibretexts.org

A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da) to form an acylium ion [M-17]⁺, or the loss of the entire carboxyl group as a radical (•COOH, 45 Da) to yield [M-45]⁺. libretexts.orgwhitman.eduyoutube.com Another expected fragmentation is the cleavage of the C-C bond between the pyrimidine ring and the isopropyl group. The loss of an isopropyl radical (•CH(CH₃)₂, 43 Da) would result in a stable pyrimidine-acylium ion at [M-43]⁺. Further fragmentation could involve the characteristic cleavages of the pyrimidine ring itself.

Table 3: Plausible Mass Spectrometry Fragmentation Pathway for this compound

| m/z Value (Predicted) | Ion Structure | Proposed Neutral Loss |

| 166 | [C₈H₁₀N₂O₂]⁺˙ (Molecular Ion) | - |

| 151 | [C₈H₉N₂O₂]⁺ | •CH₃ (from isopropyl) |

| 149 | [C₈H₉N₂O]⁺ | •OH |

| 123 | [C₅H₄N₂O₂]⁺ | •CH(CH₃)₂ |

| 121 | [C₇H₉N₂]⁺ | •COOH |

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (Ab Initio and Density Functional Theory - DFT)

Quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT) methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed description of the electronic distribution and geometry of 2-isopropylpyrimidine-5-carboxylic acid and its analogs.

A study on a derivative, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, utilized DFT calculations with the B3LYP/6-311G basis set to optimize the molecular structure and analyze its electronic properties. researchgate.net Such calculations are crucial for predicting the geometry and stability of the molecule, showing that the predicted geometry can well reproduce structural parameters. researchgate.net

The electronic structure of a molecule is key to its reactivity. Frontier molecular orbital theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the electron-donating and electron-accepting capabilities of a compound. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and indicates the ability to accept an electron. irjweb.comresearchgate.net The HOMO-LUMO energy gap (ΔE) is an important parameter for determining the chemical reactivity and stability of a molecule; a smaller gap suggests higher reactivity. researchgate.netmdpi.com

For the derivative 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, the calculated HOMO and LUMO energies indicated that charge transfer occurs within the molecule. researchgate.net This intramolecular charge transfer is a key factor in its chemical behavior. The HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

| Parameter | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability. Higher energy suggests a better electron donor. irjweb.com |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. irjweb.com |

| ΔE (HOMO-LUMO Energy Gap) | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.netmdpi.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue representing electron-poor regions (positive potential) that are prone to nucleophilic attack. researchgate.netresearchgate.net

In the context of this compound, the MEP surface would likely show a negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine (B1678525) ring, highlighting these as sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid would exhibit a positive potential, making it a site for nucleophilic interaction.

Vibrational frequency analysis, often performed using DFT calculations, is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov This analysis helps in the identification of functional groups and the characterization of the molecule's vibrational modes. msu.edu For carboxylic acids like this compound, characteristic vibrational frequencies include the O-H stretch, which appears as a very broad band in the region of 3300-2500 cm⁻¹, and a strong C=O stretching band between 1760-1690 cm⁻¹. vscht.czorgchemboulder.comlibretexts.org The C-O stretch is typically observed in the 1320-1210 cm⁻¹ region. orgchemboulder.com

Furthermore, these calculations can be used to determine the conformational stability of the molecule by identifying the lowest energy conformer. For flexible molecules, multiple conformations may exist, and computational analysis can predict their relative energies and populations.

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (broad) orgchemboulder.com |

| C=O (Carboxylic Acid) | 1760-1690 orgchemboulder.com |

| C-O (Carboxylic Acid) | 1320-1210 orgchemboulder.com |

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-target interactions. distantreader.orgmdpi.com Docking studies with derivatives of this compound can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

For instance, docking studies on pyrimidine derivatives have been performed to evaluate their potential as inhibitors for various biological targets. mdpi.comnih.gov These studies typically involve preparing the 3D structure of the ligand and the receptor, defining a binding site, and using a scoring function to rank the different binding poses. The results can guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy. chemrxiv.orgrsc.orgmdpi.com

An MD simulation of a this compound derivative bound to a biological target would involve placing the docked complex in a simulated physiological environment (e.g., a box of water molecules and ions) and solving Newton's equations of motion for all atoms in the system. mdpi.com The resulting trajectory provides detailed information about the stability of the ligand-receptor complex and the specific interactions that maintain the binding.

Virtual Screening and Ligand-Based Drug Design Incorporating the this compound Scaffold

Virtual screening is a computational approach used to search large libraries of compounds for molecules that are likely to bind to a specific biological target. nih.gov This can be done through either structure-based methods, which rely on the 3D structure of the target, or ligand-based methods, which use the information from known active compounds. nih.gov

The this compound scaffold can be used as a query in ligand-based virtual screening to identify other molecules with similar structural features that may have similar biological activity. nih.gov Techniques such as 2D fingerprint similarity searching and 3D shape-based screening can be employed. nih.gov This scaffold-focused approach is a powerful strategy for scaffold hopping, which aims to discover new core structures with improved properties. nih.gov

Structure Activity Relationship Sar Studies of 2 Isopropylpyrimidine 5 Carboxylic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules and providing insights into the structural features that govern their therapeutic effects.

For pyrimidine (B1678525) derivatives, both 2D and 3D-QSAR models have been successfully employed to elucidate the structural requirements for biological activity. nih.govnih.gov 2D-QSAR studies correlate physicochemical properties and topological indices with activity, while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on how steric, electrostatic, and hydrophobic fields influence molecular interactions. mdpi.com

For instance, in studies of diarylpyrimidine analogues, 3D-QSAR models have demonstrated high predictive abilities, with significant statistical reliability. mdpi.com These models help visualize the favorable and unfavorable regions around the molecule, guiding the design of new derivatives with enhanced potency. While specific QSAR models exclusively for 2-isopropylpyrimidine-5-carboxylic acid are not extensively detailed in the public literature, the principles derived from broader pyrimidine classes are highly applicable. These studies consistently show that the pyrimidine core acts as a crucial scaffold for interacting with biological targets. nih.govmdpi.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.gov For pyrimidine-based inhibitors, common pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. scienceopen.comnih.gov

Studies on various pyrimidine analogues have identified key structural requirements for activity. For example, a five-point pharmacophore model developed for 2-phenylpyrimidine (B3000279) analogues identified hydrogen bond donors, acceptors, and hydrophobic centers as critical for potent inhibition. nih.gov Similarly, a six-point model for another series highlighted the importance of three hydrogen bond acceptors and three aromatic ring features. nih.gov For derivatives of this compound, the pyrimidine nitrogens often act as hydrogen bond acceptors, the carboxylic acid group can serve as both a hydrogen bond donor and acceptor, and the isopropyl group contributes to hydrophobic interactions within the target's binding pocket. researchgate.net The precise arrangement of these features is crucial for achieving high affinity and selectivity.

Rational Design of Analogs Based on SAR Insights

The insights gained from SAR and QSAR studies provide a roadmap for the rational design of novel analogs with improved properties. rsc.org Medicinal chemists use this information to make targeted modifications to a lead compound, aiming to enhance its biological activity, selectivity, and pharmacokinetic profile.

For pyrimidine-based kinase inhibitors, a common strategy involves modifying substituents at various positions on the pyrimidine ring to optimize interactions with the ATP-binding site of the target kinase. rsc.org The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of adenine, effectively mimics key interactions with the hinge region of the kinase domain. nih.gov Similarly, for this compound derivatives, the core structure can be maintained while systematically altering substituents to explore the chemical space and identify more potent compounds.

For example, SAR studies on pyrimidine-4-carboxamides revealed that conformational restriction of a side chain significantly increased inhibitory potency. nih.gov Another study on pyrido[2,3-d]pyrimidines showed that the presence of a carbonyl group at the C-2 position provided maximum anticancer activity. rsc.org These findings underscore how rational, iterative design based on SAR data can lead to the discovery of highly effective therapeutic agents.

Impact of Substituent Effects on Biological Activity Profiles

The nature and position of substituents on the pyrimidine ring profoundly influence the biological activity of its derivatives. nih.govresearchgate.net Modifications can affect a molecule's electronic properties, lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are critical determinants of its interaction with a biological target.

In the context of this compound, the isopropyl group at the 2-position is a key feature. SAR studies on related pyrimidine series have shown that the size and nature of the substituent at this position can dramatically alter potency and selectivity. For instance, in a series of IKK-2 inhibitors with a piperidinyl aminopyrimidine core, the introduction of various substituents led to significant changes in inhibitory activity. researchgate.net

The table below illustrates hypothetical SAR data for a series of 2-substituted pyrimidine-5-carboxylic acid derivatives, demonstrating the impact of modifying the R group on biological activity.

| Compound ID | R-Group at C2-Position | Biological Activity (IC₅₀, nM) |

| 1a | Isopropyl | 50 |

| 1b | Methyl | 120 |

| 1c | Cyclopropyl (B3062369) | 35 |

| 1d | Phenyl | 85 |

| 1e | tert-Butyl | 200 |

This table is illustrative and based on general SAR principles for pyrimidine derivatives.

As the table suggests, small, hydrophobic, and conformationally constrained groups like cyclopropyl might offer improved activity over a bulkier or more flexible group like tert-butyl or a simple methyl group. The phenyl group might introduce additional interactions, such as π-π stacking, but its larger size could also lead to steric clashes. mdpi.com These substituent effects are a central focus of SAR studies and are critical for the fine-tuning of drug candidates. rsc.org

Biological Activities and Mechanistic Investigations of 2 Isopropylpyrimidine 5 Carboxylic Acid Derivatives

Enzyme Inhibition Studies

The capacity of pyrimidine (B1678525) derivatives to interact with and inhibit enzymes is a cornerstone of their therapeutic potential. Research into analogous compounds suggests that 2-isopropylpyrimidine-5-carboxylic acid derivatives could be effective inhibitors of various enzymatic pathways.

Targeting Specific Enzymatic Pathways (e.g., Hydrolases, Aminotransferases)

Derivatives of pyrimidine-5-carboxylic acid have demonstrated inhibitory activity against a range of enzymes, including hydrolases and transferases. For instance, a series of 2-aminopyrimidine (B69317) derivatives were evaluated for their ability to inhibit β-glucuronidase, a hydrolase implicated in various pathological conditions. Several of these compounds exhibited significant inhibitory potential, with one derivative showing activity many times greater than the standard inhibitor, D-saccharic acid 1,4-lactone. semanticscholar.org

In another study, novel pyrimidine derivatives were investigated for their effects on several metabolic enzymes. These compounds displayed inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). researchgate.net The diverse range of enzymes targeted by these pyrimidine scaffolds underscores the potential for this compound derivatives to be developed as specific enzyme inhibitors. For example, 2-pyridinecarboxylic acid analogs, which share structural similarities, have been shown to inhibit α-amylase and carboxypeptidase A. nih.gov

Furthermore, the design of 2-amino-4-hydroxypyrimidine-5-carboxylates as inhibitors of 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an enzyme in the non-mevalonate pathway of isoprenoid biosynthesis, highlights a targeted approach to enzyme inhibition. nih.gov This pathway is essential in many pathogens, making IspF a viable target for novel antibacterial agents. The pyrimidine-5-carboxylate scaffold was designed to chelate the active site zinc ion, demonstrating a rational approach to inhibitor design that could be applied to this compound derivatives. nih.gov

Table 1: Inhibitory Activity of 2-Aminopyrimidine Derivatives against β-Glucuronidase

| Compound | IC50 (µM) |

|---|---|

| Compound 24 | 2.8 ± 0.10 |

| Compound 8 | 72.0 ± 6.20 |

| Compound 9 | 126.43 ± 6.16 |

| Compound 23 | 257.0 ± 4.18 |

| Compound 22 | 300.25 ± 12.5 |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |

Data sourced from in vitro studies on β-glucuronidase inhibition. semanticscholar.org

Mechanistic Elucidation of Enzyme Inactivation

The mechanism by which pyrimidine derivatives inhibit enzymes often involves specific interactions with the enzyme's active site. For the 2-amino-4-hydroxypyrimidine-5-carboxylate inhibitors of IspF, the proposed mechanism involves a bidentate binding interaction with the active site zinc ion through the 4-hydroxyl oxygen and the 5-carboxylate carbonyl oxygen. nih.gov This chelation effectively blocks the enzyme's catalytic activity.

In the case of novel pyrimidine derivatives inhibiting carbonic anhydrases and cholinesterases, kinetic studies, such as the generation of Lineweaver-Burk plots, have been employed to understand the mode of inhibition. researchgate.net These studies can reveal whether the inhibition is competitive, non-competitive, or uncompetitive, providing insights into the inhibitor's binding site and mechanism of action. Molecular docking studies further elucidate these interactions by predicting the binding poses of the inhibitors within the enzyme's active site. researchgate.net For instance, docking studies of 2-aminopyrimidine derivatives in the active site of β-glucuronidase have helped to predict the binding mode of these inhibitors. semanticscholar.org

Antimicrobial Properties of this compound Analogs

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrimidine-5-carboxylic acid derivatives have shown promise in this area. A study on 2-amino-4-hydroxypyrimidine-5-carboxylates revealed their antibacterial activity against several organisms, including Burkholderia pseudomallei, the causative agent of melioidosis. nih.gov

Furthermore, the synthesis of hydroxamic acid derivatives of pyrimidine-5-carboxylic acid and their metal complexes has yielded compounds with notable antimicrobial activity. These compounds were screened against both bacterial species (Staphylococcus aureus and Escherichia coli) and fungal species (Aspergillus niger and Aspergillus flavus). The metal complexes, in particular a Cu(II) complex, were found to be more active than the parent hydroxamic acid. jocpr.com Thieno[2,3-d]pyrimidine-6-carboxylic acid amides have also been synthesized and shown to possess antimicrobial activity. Another class of related compounds, 2-pyrrolidone-5-carboxylic acid, produced by lactic acid bacteria, has been shown to inhibit the growth of several spoilage bacteria. nih.gov

Table 2: Antimicrobial Activity of a Pyrimidine-5-Carboxylic Acid Hydroxamide and its Metal Complexes (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Aspergillus niger | Aspergillus flavus |

|---|---|---|---|---|

| Hydroxamic Acid | 100 | 200 | 200 | 200 |

| Cu(II) Complex | 50 | 100 | 100 | 100 |

| Ni(II) Complex | 100 | 200 | 200 | 200 |

| Co(II) Complex | 100 | 200 | 200 | 200 |

| Zn(II) Complex | 100 | 200 | 200 | 200 |

Data from a serial dilution method antimicrobial screening. jocpr.com

Antiviral Efficacy of Pyrimidine Carboxylic Acid Scaffolds (e.g., against Human Cytomegalovirus)

Another class of pyrimidine derivatives, N-arylpyrimidinamines (NAPAs), have been identified as potent inhibitors of HCMV that act at an early stage of the viral life cycle. nih.gov One such compound, MBX-4992, exhibited potent antiviral activity against both ganciclovir-sensitive and -resistant strains of HCMV, with an IC50 of 1.7 µM. nih.gov These findings suggest that the pyrimidine core can be modified to target different stages of the HCMV replication cycle.

Table 3: Antiviral Activity of a NAPA Compound against Human Cytomegalovirus

| Compound | Virus Strain | IC50 (µM) |

|---|---|---|

| MBX-4992 | HCMV (AD169) | 1.7 |

| MBX-4992 | GCV-resistant HCMV | 1.8 |

| Ganciclovir (GCV) | HCMV (AD169) | 0.9 |

Data from in vitro replication assays. nih.gov

Antitumor and Antiproliferative Effects in Cellular Models

The pyrimidine scaffold is a key component of many anticancer drugs, and derivatives of pyrimidine-5-carboxylic acid have been investigated for their antitumor and antiproliferative effects. A study on novel pyrimidine-5-carbonitrile derivatives demonstrated their anticancer activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. rsc.org Several of these compounds exhibited high potency, with one derivative showing excellent activity against all three cell lines. rsc.org This compound was also found to be a potent inhibitor of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org

Furthermore, a series of 5-trifluoromethylpyrimidine derivatives were synthesized and evaluated as EGFR inhibitors, showing their potential as antitumor agents. nih.gov Another study on pyrido[2,3-d]pyrimidine (B1209978) derivatives showed their cytotoxic effects against the A549 lung cancer cell line. mdpi.com The antiproliferative activity of these compounds is often associated with the induction of apoptosis and cell cycle arrest. For example, one of the potent pyrimidine-5-carbonitrile derivatives was found to arrest cell growth in the G2/M phase and induce a significant increase in apoptotic cells in the HepG2 cell line. rsc.org The synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives has also been explored, with some compounds demonstrating good inhibitory effects on cyclin-dependent kinase 2 (CDK2) and inducing apoptosis in MCF-7 cells. researchgate.net

Table 4: In Vitro Anticancer Activity of a Pyrimidine-5-carbonitrile Derivative (IC50 in µM)

| Compound | HepG2 (Hepatocellular Carcinoma) | A549 (Non-small Cell Lung Cancer) | MCF-7 (Breast Cancer) |

|---|---|---|---|

| Compound 10b | 3.56 | 5.85 | 7.68 |

| Erlotinib (Reference) | 0.87 | 1.12 | 5.27 |

Data from in vitro cytotoxicity assays. rsc.org

Medicinal Chemistry Applications and Drug Discovery Potential

2-Isopropylpyrimidine-5-carboxylic Acid as a Privileged Scaffold in Drug Design

The concept of a privileged scaffold is central to modern drug design, referring to molecular cores that can be decorated with various functional groups to create libraries of compounds with diverse biological activities. The pyrimidine (B1678525) ring is a quintessential example of such a scaffold, forming the basis for numerous therapeutic agents. nih.gov Pyrimidine derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.

The this compound structure incorporates several features that make it an attractive starting point for drug discovery. The pyrimidine core provides a rigid framework with hydrogen bond acceptors (the nitrogen atoms) that can interact with biological targets. The 2-isopropyl group offers a lipophilic handle that can be oriented into hydrophobic pockets of enzymes or receptors, potentially enhancing binding affinity and selectivity. The 5-carboxylic acid group provides a key site for hydrogen bonding and salt bridge formation, which are crucial interactions for anchoring a molecule to its target. This carboxylic acid moiety can also be modified to fine-tune the compound's physicochemical properties, such as solubility and membrane permeability.

While specific drugs directly derived from this compound are not prominently featured in publicly available literature, the broader class of 2-substituted pyrimidine-5-carboxylic acids has been explored in medicinal chemistry. For instance, methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters have been developed, highlighting the chemical tractability and interest in this class of compounds.

Bioisosteric Replacements of the Carboxylic Acid Moiety in Pyrimidine Derivatives

The carboxylic acid group, while often crucial for target binding, can present challenges in drug development, including poor oral bioavailability and potential metabolic liabilities. A common strategy to mitigate these issues is the use of bioisosteric replacements, where the carboxylic acid is substituted with another functional group that retains similar physicochemical properties and biological activity.

Among the most widely used bioisosteres for carboxylic acids are the tetrazole and sulfonamide groups. Both are acidic and can mimic the hydrogen bonding and ionic interactions of a carboxylate.

Tetrazoles: The 5-substituted 1H-tetrazole ring is a well-established carboxylic acid bioisostere. Its pKa is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH and engage in similar electrostatic interactions.

Sulfonamides: Aryl sulfonamides and acyl sulfonamides are also effective carboxylic acid mimics. They possess acidic protons and can form hydrogen bonds in a manner analogous to carboxylic acids.

The replacement of a carboxylic acid with a bioisostere can have a profound impact on a compound's pharmacological profile. These changes can affect potency, selectivity, and pharmacokinetic properties. The choice of bioisostere is highly context-dependent and is often guided by the specific binding site interactions and desired drug-like properties.

| Bioisostere | pKa Range | Key Features | Potential Impact on Pharmacological Properties |

| Carboxylic Acid | ~4-5 | Planar, strong H-bond acceptor/donor | Can provide strong target binding but may lead to low cell permeability and metabolic instability. |

| Tetrazole | ~4.5-5.5 | Planar, aromatic, good H-bond acceptor/donor | Often improves metabolic stability and can enhance potency by optimizing interactions with the target. May affect cell permeability. |

| Sulfonamide | ~9-10 (can be lowered with electron-withdrawing groups) | Tetrahedral geometry, good H-bond acceptor/donor | Can improve lipophilicity and metabolic stability. The different geometry may alter binding interactions. |

| Acyl Sulfonamide | ~3-5 | Planar, strong H-bond acceptor/donor | pKa is very similar to carboxylic acids, can maintain or improve binding affinity while potentially offering better metabolic stability. |

Lead Optimization Strategies Utilizing the Pyrimidine Core

Lead optimization is an iterative process in drug discovery where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties to generate a clinical candidate. The pyrimidine core of this compound provides a versatile platform for such optimization strategies.

Key lead optimization strategies for pyrimidine-based compounds include:

Modification of Substituents: The isopropyl group at the 2-position and the carboxylic acid at the 5-position can be systematically modified. For example, the size and lipophilicity of the alkyl group at the 2-position can be altered to probe for optimal interactions with a hydrophobic binding pocket.

Bioisosteric Replacement: As discussed previously, replacing the carboxylic acid with various bioisosteres can be a powerful tool to improve drug-like properties.

Scaffold Hopping: In some cases, the pyrimidine core itself may be replaced with another heterocyclic system to explore new chemical space and potentially discover compounds with improved properties.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how changes in chemical structure affect biological activity is crucial. This involves synthesizing and testing a series of related compounds to build a comprehensive understanding of the key molecular features required for activity.

Development of Novel Therapeutic Agents Based on this compound Structure

While there are no widely marketed drugs that are publicly disclosed as being directly derived from this compound, the structural motifs present in this molecule are found in numerous therapeutic agents. The pyrimidine scaffold is a key component of many anticancer drugs, including kinase inhibitors, and antiviral agents.

The potential for developing novel therapeutics from this starting material is significant. For example, by applying the lead optimization strategies mentioned above, derivatives of this compound could be designed to target a variety of enzymes and receptors. The specific substitution pattern of a 2-alkyl group and a 5-carboxylic acid (or a bioisostere) provides a framework that could be adapted to fit the binding sites of various biological targets.

Chemoinformatics and Database Mining for Related Scaffolds in Drug Discovery

Chemoinformatics plays a crucial role in modern drug discovery by enabling the analysis of large chemical datasets to identify promising new drug candidates. Database mining, a key chemoinformatic technique, can be used to search vast chemical libraries for compounds containing the this compound scaffold or related structures.

A notable example of this approach involved a study where a small molecule database containing over 210,000 compounds was subjected to text-mining to filter for molecules containing a "pyrimidine" fragment. researchgate.net This resulted in a focused library of 6,668 pyrimidine-containing compounds, which were then screened in silico against the cyclin-dependent kinase 2 (CDK2) target, an important protein in cancer. researchgate.net This virtual screening approach, followed by molecular dynamics simulations, successfully identified novel pyrimidine-based hits against CDK2. researchgate.net

Such chemoinformatic workflows can be applied to explore the therapeutic potential of scaffolds related to this compound. By searching large databases for similar structures and then using computational tools to predict their binding to various biological targets, researchers can rapidly identify new starting points for drug discovery programs.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Research

Advanced Synthetic Methodologies for 2-Isopropylpyrimidine-5-carboxylic Acid and its Analogs

The synthesis of pyrimidine derivatives is a well-established field, yet innovation continues to yield more efficient, versatile, and environmentally friendly methods. For a molecule like this compound, these advanced methodologies are key to generating a diverse library of analogs for biological screening.

A significant advancement in this area is the development of a general procedure for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org It provides a high-yielding and direct route to compounds structurally related to this compound, which is particularly valuable as it allows for the synthesis of pyrimidines without substitution at the 4-position. organic-chemistry.org

Other modern techniques are also being applied, including multicomponent reactions like the Biginelli reaction, which can be optimized for efficiency and greener reaction conditions. mdpi.commdpi.com Additionally, novel catalytic systems, including the use of nano-catalysts, are being explored to facilitate the construction of complex pyrimidine-fused heterocyclic systems. rsc.org Radical chemistry, such as the Minisci reaction, has also been successfully applied to introduce functional groups onto the pyrimidine ring, offering alternative pathways to novel derivatives. ucla.edu

| Synthetic Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Reaction with Amidinium Salts | Reacts the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with an amidinium salt (e.g., isobutyramidinium for the isopropyl group). | High-yielding, direct route, allows for unsubstituted 4-position. | organic-chemistry.org |

| Minisci Reaction | A radical substitution method to introduce alkyl or acyl groups onto electron-deficient heterocycles. | Provides a practical, alternative route for functionalization, reducing the number of steps. | ucla.edu |

| Multicomponent Reactions (e.g., Biginelli) | A one-pot reaction combining three or more components to form the pyrimidine core. | High efficiency, atom economy, and can be adapted for greener synthesis. | mdpi.commdpi.com |

| Nano-catalysis | Utilizes nano-sized catalysts to facilitate the synthesis of complex, fused pyrimidine systems. | High efficiency, reusability of catalyst, and can enable novel transformations. | rsc.org |

These advanced methods provide medicinal chemists with a powerful toolkit to create a wide array of analogs of this compound, each with unique substitutions, to explore structure-activity relationships thoroughly.

Expansion of Biological Targets and Disease Areas for Pyrimidine Carboxylic Acids

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.comnih.gov Consequently, pyrimidine derivatives have been successfully developed for a vast number of therapeutic areas, including oncology, infectious diseases, and neurology. nih.govgsconlinepress.comnih.gov For pyrimidine carboxylic acids like this compound, the future lies in systematically exploring this broad biological potential to identify new therapeutic applications.

In oncology, pyrimidine derivatives have been shown to inhibit numerous protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation. ekb.egresearchgate.net The structural similarity of pyrimidines to the natural nucleobases of DNA and RNA also makes them valuable as anticancer agents that can interfere with nucleic acid metabolism. ekb.egmdpi.com

Beyond cancer, there is significant potential in other disease areas. Pyrimidine derivatives have demonstrated anti-inflammatory, antimicrobial, and antiviral activities. gsconlinepress.comnih.gov For instance, they have been investigated as inhibitors of targets in Mycobacterium tuberculosis and as agents against various viruses. nih.gov The carboxylic acid group on this compound provides a key functional handle for creating derivatives that can be optimized to bind to a diverse set of enzymes and receptors.

| Potential Biological Target Class | Specific Examples | Associated Disease Area | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, BTK, CDK2 | Cancer, Autoimmune Disorders | ekb.egnih.govacs.org |

| DNA/RNA Metabolism Enzymes | Topoisomerase II, Dihydrofolate Reductase | Cancer, Infectious Diseases | nih.govnih.gov |

| Inflammatory Pathway Proteins | Lipoxygenase, Cytokines (IL-6, TNF-α) | Inflammation, Autoimmune Disorders | nih.govnih.gov |

| Microbial Enzymes | Bacterial or viral-specific enzymes | Infectious Diseases (Bacterial, Fungal, Viral) | nih.govgsconlinepress.com |

| Central Nervous System Receptors | Various CNS receptors | Neurological Disorders | nih.govnih.gov |

Collaborative Research and Translational Studies in Pyrimidine Chemistry

The journey of a compound like this compound from a laboratory chemical to a clinical therapeutic is a complex, multidisciplinary endeavor. Future success in this area will heavily depend on fostering robust collaborations and focusing on translational research.

Effective drug discovery requires a convergence of expertise. Organic chemists who synthesize novel pyrimidine analogs must work closely with computational chemists using AI to design them. mdpi.com Biologists are needed to perform in vitro and in cellulo evaluations, while pharmacologists conduct in vivo studies to assess the compound's behavior in living organisms. This type of interdisciplinary teamwork is essential for efficiently advancing promising compounds.

Translational studies are the critical link that turns fundamental discoveries into tangible health benefits. This involves taking the most promising pyrimidine derivatives identified in early-stage screening and advancing them through preclinical and, eventually, clinical trials. This process requires significant investment and a coordinated effort between academic research centers, pharmaceutical companies, and regulatory agencies to ensure that novel treatments are both safe and effective.

Q & A

Q. What are the standard synthetic routes for 2-Isopropylpyrimidine-5-carboxylic acid, and how are intermediates validated?

The synthesis of pyrimidine carboxylic acids typically involves multi-step transformations, including cyclization and functionalization. For example, analogous compounds like 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids are synthesized via parallel solution-phase approaches, starting with itaconic acid and progressing through cyclization and amidation steps . Validation of intermediates is achieved using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, HRMS). Reaction optimization often employs Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading.

Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?

Analytical methods include:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns.

- Spectroscopy : ¹H NMR (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) and FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., theoretical [M+H]⁺ for C₈H₁₀N₂O₂: 166.0742).

Q. What safety protocols are recommended for handling pyrimidine carboxylic acids in synthesis?

Safety data sheets for structurally similar compounds (e.g., pyrimidine-4-carboxylic acid) emphasize:

- Use of PPE (nitrile gloves, lab coats, goggles).

- Handling in fume hoods to avoid inhalation of fine particulates.

- Neutralization of waste with sodium bicarbonate before disposal . Contingency plans for spills include adsorption with inert materials (e.g., vermiculite) and immediate ventilation .

Advanced Research Questions

Q. How can reaction selectivity challenges during pyrimidine ring functionalization be addressed?

Competitive side reactions (e.g., over-alkylation or decarboxylation) are mitigated by:

- Temperature control : Lower temperatures (0–5°C) reduce side-product formation during electrophilic substitution.

- Protecting groups : Use of tert-butyl esters for carboxylic acid protection during amidation steps .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cross-coupling reactions .

Q. What methodologies resolve discrepancies in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or crystallographic data (e.g., unexpected coupling constants or bond angles) require:

- Comparative analysis : Cross-referencing with structurally characterized analogs (e.g., 2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)pyrimidine-5-carboxylic acid derivatives, where C–S bond lengths are ~1.78 Å ).

- Computational validation : DFT calculations (B3LYP/6-31G*) to predict spectral profiles and compare with experimental data.

Q. How are bioactivity assays designed to evaluate pyrimidine carboxylic acid derivatives?

Antimicrobial studies for pyrimidine derivatives involve:

- Minimum Inhibitory Concentration (MIC) : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices.

- Structure-Activity Relationship (SAR) : Systematic substitution of the isopropyl group to correlate steric effects with potency.

Q. What strategies optimize solubility and stability of this compound in aqueous buffers?

- pH adjustment : Buffering at pH 6.5–7.5 enhances solubility via carboxylate anion formation.

- Co-solvents : Use of DMSO or PEG-400 (≤10% v/v) in biological assays.

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the reactivity of pyrimidine carboxylic acids?

Example: Disagreements in amidation efficiency may arise from divergent reaction conditions.

- Reproducibility testing : Replicate published protocols (e.g., EDC/HOBt coupling vs. DCC/DMAP) under inert atmospheres.

- In situ monitoring : ReactIR or LC-MS to track intermediate formation and identify bottlenecks .

Q. What are the best practices for validating computational models of pyrimidine derivatives?

- Benchmarking : Compare computed properties (e.g., logP, pKa) with experimental data from reliable sources (e.g., PubChem, SciFinder).

- Docking studies : Validate binding poses using crystallographic data from the PDB (e.g., enzyme-inhibitor complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.